
Isoamyldimethylsulfonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamyldimethylsulfonium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and an iodide anion. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of epoxides and other cyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoamyldimethylsulfonium iodide can be synthesized through the reaction of isoamyl alcohol with dimethyl sulfide in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonium salt after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Isoamyldimethylsulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium derivatives.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: this compound is commonly used in the Corey-Chaykovsky reaction to form epoxides from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide for cyclization reactions.
Major Products:
Epoxides: Formed through the Corey-Chaykovsky reaction.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Various Sulfonium Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Isoamyldimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical transformations.
Mecanismo De Acción
The mechanism by which isoamyldimethylsulfonium iodide exerts its effects involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic attack by various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Trimethylsulfonium Iodide: Another sulfonium salt with similar reactivity but different steric properties.
Dimethylsulfoxonium Iodide: Used in similar reactions but has different oxidation states and reactivity.
Ethylmethylsulfonium Iodide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Uniqueness: Isoamyldimethylsulfonium iodide is unique due to its specific alkyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis that other sulfonium salts may not be able to achieve.
Propiedades
Número CAS |
73927-17-0 |
|---|---|
Fórmula molecular |
C7H17IS |
Peso molecular |
260.18 g/mol |
Nombre IUPAC |
dimethyl(3-methylbutyl)sulfanium;iodide |
InChI |
InChI=1S/C7H17S.HI/c1-7(2)5-6-8(3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VSLAGDVHGPDWLE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC[S+](C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


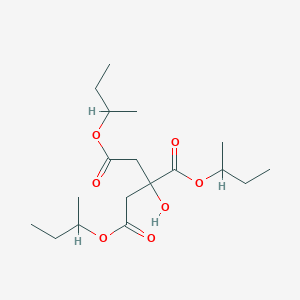
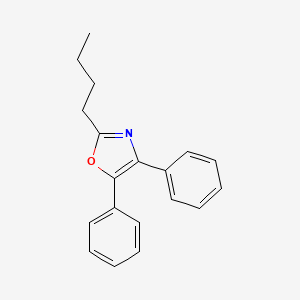
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

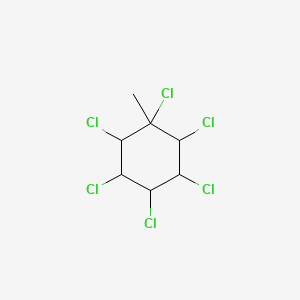

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
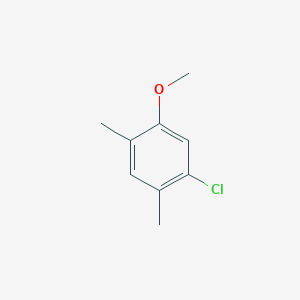
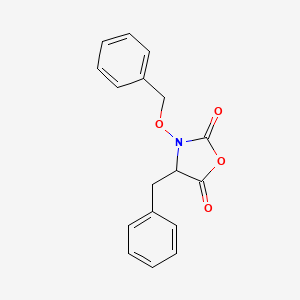
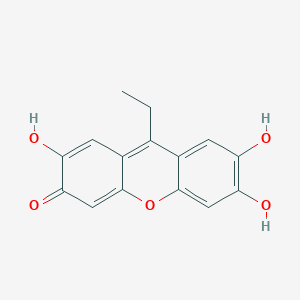
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)

